molecular formula C16H26BrF2N3O B10955435 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N,N-bis(2-methylpropyl)propanamide

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N,N-bis(2-methylpropyl)propanamide

Cat. No.: B10955435
M. Wt: 394.30 g/mol
InChI Key: CTGSEUVMGZPADA-UHFFFAOYSA-N
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Description

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N,N-bis(2-methylpropyl)propanamide is a complex organic compound with a unique structure that includes a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N,N-bis(2-methylpropyl)propanamide typically involves multiple steps, starting with the preparation of the pyrazole ring The bromination of the pyrazole ring is achieved using bromine or a brominating agent under controlled conditionsThe final step involves the formation of the propanamide moiety through an amidation reaction with N,N-bis(2-methylpropyl)amine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction efficiency. The use of continuous flow reactors and automated systems can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N,N-bis(2-methylpropyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted pyrazole derivatives .

Scientific Research Applications

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N,N-bis(2-methylpropyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N,N-bis(2-methylpropyl)propanamide involves its interaction with specific molecular targets. The bromine and difluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N,N-bis(2-methylpropyl)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H26BrF2N3O

Molecular Weight

394.30 g/mol

IUPAC Name

2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N,N-bis(2-methylpropyl)propanamide

InChI

InChI=1S/C16H26BrF2N3O/c1-9(2)7-21(8-10(3)4)16(23)12(6)22-11(5)13(17)14(20-22)15(18)19/h9-10,12,15H,7-8H2,1-6H3

InChI Key

CTGSEUVMGZPADA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)N(CC(C)C)CC(C)C)C(F)F)Br

Origin of Product

United States

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